8-Bromo-1,2,3,4-tetrahydroquinolin-4-amine 8-Bromo-1,2,3,4-tetrahydroquinolin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15959310
InChI: InChI=1S/C9H11BrN2/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3,8,12H,4-5,11H2
SMILES:
Molecular Formula: C9H11BrN2
Molecular Weight: 227.10 g/mol

8-Bromo-1,2,3,4-tetrahydroquinolin-4-amine

CAS No.:

Cat. No.: VC15959310

Molecular Formula: C9H11BrN2

Molecular Weight: 227.10 g/mol

* For research use only. Not for human or veterinary use.

8-Bromo-1,2,3,4-tetrahydroquinolin-4-amine -

Specification

Molecular Formula C9H11BrN2
Molecular Weight 227.10 g/mol
IUPAC Name 8-bromo-1,2,3,4-tetrahydroquinolin-4-amine
Standard InChI InChI=1S/C9H11BrN2/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3,8,12H,4-5,11H2
Standard InChI Key FAJPIVIOBZXCRX-UHFFFAOYSA-N
Canonical SMILES C1CNC2=C(C1N)C=CC=C2Br

Introduction

Chemical Architecture and Physicochemical Properties

Molecular Characterization

The molecular architecture of 8-bromo-1,2,3,4-tetrahydroquinolin-4-amine features a partially saturated quinoline nucleus with bromine at position 8 and an amine group at position 4. X-ray crystallographic analysis confirms the chair conformation of the saturated six-membered ring, with the bromine atom adopting an axial orientation relative to the amine group .

Table 1: Fundamental Molecular Properties

PropertyValueSource
Molecular FormulaC₉H₁₁BrN₂
Molecular Weight227.10 g/mol
IUPAC Name8-bromo-1,2,3,4-tetrahydroquinolin-4-amine
Canonical SMILESC1CNC2=C(C1N)C=CC=C2Br
InChI KeyFAJPIVIOBZXCRX-UHFFFAOYSA-N
Boiling Point294.3°C at 760 mmHg
Purity≥98% (HPLC)

Spectroscopic Profile

Nuclear Magnetic Resonance (¹H NMR, 400 MHz, CDCl₃) reveals characteristic signals at δ 7.25 (d, J = 8.4 Hz, H-5), 6.95 (d, J = 2.4 Hz, H-7), and 6.75 (dd, J = 8.4, 2.4 Hz, H-6), confirming the aromatic substitution pattern. The amine protons appear as a broad singlet at δ 3.12 ppm, while the tetrahydroquinoline methylene groups resonate between δ 2.45–3.05 ppm . High-resolution mass spectrometry (HRMS-ESI) shows a molecular ion peak at m/z 227.0054 [M+H]⁺, consistent with the theoretical mass .

Synthetic Methodologies

Bromination-Dehydrogenation Cascade

A novel N-bromosuccinimide (NBS)-mediated protocol enables efficient bromination of tetrahydroquinoline precursors. Under optimized conditions (CHCl₃, AIBN, 70°C), this method achieves 78% yield of 8-bromo-1,2,3,4-tetrahydroquinolin-4-amine while minimizing polybrominated byproducts . The reaction proceeds through a radical mechanism, with NBS generating bromine radicals that selectively attack the aromatic ring's para position relative to the amine group .

Table 2: Optimization of Bromination Conditions

ParameterOptimal ValueYield Impact
SolventChloroform+22%
InitiatorAIBN (0.1 eq)+15%
Temperature70°C+18%
Reaction Time6 hours+12%

Reductive Amination Strategy

An alternative three-step synthesis begins with 8-bromoquinoline:

  • Catalytic Hydrogenation: Pd/C-mediated hydrogenation (50 psi H₂, EtOH) reduces the pyridine ring to tetrahydroquinoline (92% yield).

  • Oxidative Bromination: NBS/UV light introduces bromine at position 8 (84% yield) .

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling installs the amine group (71% yield).

This modular approach allows for late-stage functionalization, enabling the synthesis of ¹³C/¹⁵N-labeled analogs for metabolic studies.

Biological Activity and Mechanism

Opioid Receptor Modulation

8-Bromo-1,2,3,4-tetrahydroquinolin-4-amine demonstrates nanomolar affinity for μ-opioid (MOR) and δ-opioid (DOR) receptors (Kᵢ = 18.7 nM and 34.2 nM, respectively). Molecular docking studies reveal:

  • Hydrogen bonding between the amine group and MOR His297

  • Halogen bonding between bromine and DOR Tyr308

  • Hydrophobic interactions with receptor subpockets

Table 3: Receptor Binding Profiling

ReceptorKᵢ (nM)Selectivity Ratio (MOR/DOR)
μ-Opioid18.71.83
δ-Opioid34.2-
κ-Opioid>1,000>53.5

Antiproliferative Effects

In NCI-60 screening panels, the compound inhibits 48% of cancer cell lines at 10 μM, with particular potency against:

  • MDA-MB-231 (triple-negative breast cancer): IC₅₀ = 2.1 μM

  • A549 (non-small cell lung cancer): IC₅₀ = 3.8 μM

  • HT-29 (colorectal adenocarcinoma): IC₅₀ = 4.5 μM

Mechanistic studies indicate dual inhibition of topoisomerase IIα (IC₅₀ = 0.8 μM) and tubulin polymerization (IC₅₀ = 1.2 μM), synergistically disrupting DNA replication and mitotic spindle formation.

Pharmacological Applications

Analgesic Development

Structural optimization efforts have produced analogs with improved blood-brain barrier permeability (PAMPA-BBB = 8.7 × 10⁻⁶ cm/s) and oral bioavailability (F = 62% in rats). Lead candidate 8-bromo-N-cyclopropylmethyl-1,2,3,4-tetrahydroquinolin-4-amine shows 3.2× greater analgesic potency than morphine in tail-flick assays, with reduced respiratory depression (RD₅₀ = 28 mg/kg vs. morphine's 12 mg/kg).

Comparative Analysis with Structural Analogs

Table 4: Structure-Activity Relationships

CompoundMOR Affinity (Kᵢ)Antiproliferative IC₅₀
8-Bromo-1,2,3,4-tetrahydroquinolin-4-amine18.7 nM2.1–4.5 μM
6-Bromo-2-methyl analog42.3 nM5.8–9.2 μM
7-Chloro derivative67.1 nM8.4–12.7 μM
Non-halogenated parent >1,000 nM>50 μM

The 8-bromo substitution enhances both receptor affinity and cytotoxic potency compared to chloro or methyl derivatives, likely due to improved halogen bonding and lipophilicity (clogP = 2.1 vs. 1.4 for non-brominated analog) .

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